
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a synthetic organic compound that features a chlorophenyl group, a triazole ring, and an isoquinolinone core. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: This step might involve the use of azide and alkyne precursors in a Huisgen cycloaddition reaction.
Attachment of the Chlorophenyl Group: This could be done via a substitution reaction using a chlorophenyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:
Batch or Continuous Flow Processes: Depending on the scale and complexity.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at specific sites, such as the triazole ring or the isoquinolinone core.
Reduction: Reduction reactions could potentially modify the chlorophenyl group or other functional groups.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the triazole ring.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action for 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core.
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with a benzamide core.
Uniqueness
Structural Features: The combination of the isoquinolinone core with the triazole ring and chlorophenyl group.
Biological Activity: Potential unique interactions with biological targets due to its specific structure.
Properties
CAS No. |
113293-11-1 |
|---|---|
Molecular Formula |
C17H11ClN4O |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)isoquinolin-1-one |
InChI |
InChI=1S/C17H11ClN4O/c18-13-5-7-14(8-6-13)22-16(21-11-19-10-20-21)9-12-3-1-2-4-15(12)17(22)23/h1-11H |
InChI Key |
BQYBSAIHUXFXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N(C2=O)C3=CC=C(C=C3)Cl)N4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


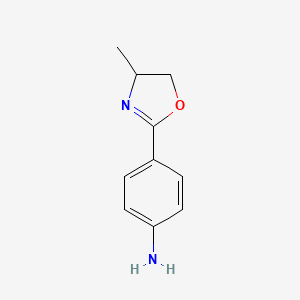
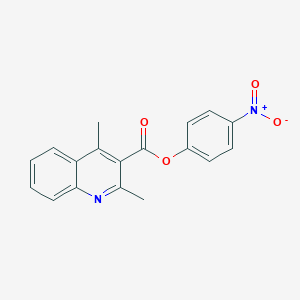
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


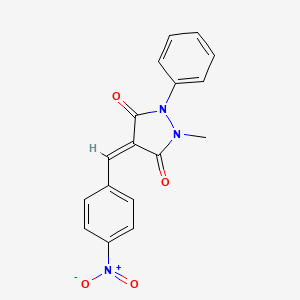
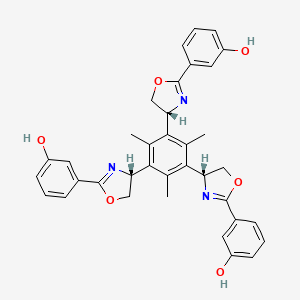
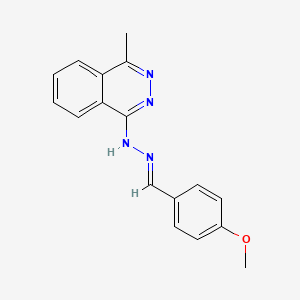

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)
